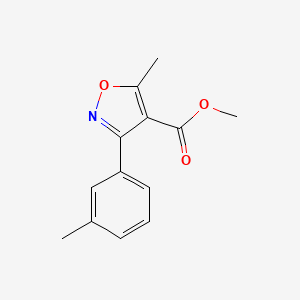

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of ethyl acetoacetate with benzylchloroxime in an ethanol solution. The mixture is stirred and cooled to 0°C, followed by the addition of sodium hydroxide solution to adjust the pH to 7-8. The reaction is maintained at 10°C for 4 hours, then heated to 110°C to evaporate ethanol. After cooling and adding water, the mixture is refluxed for 3 hours, acidified with hydrochloric acid, and filtered to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can occur at the methyl or m-tolyl groups, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxides, and reduced derivatives .

Scientific Research Applications

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate

- 5-Methyl-3-phenylisoxazole-4-carboxylic acid

- Methyl 3-(benzyloxy)isoxazole-5-carboxylate

Uniqueness

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its m-tolyl group provides unique steric and electronic effects, differentiating it from other isoxazole derivatives .

Biological Activity

Methyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate is a compound of considerable interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The compound's molecular formula is C12H13N1O3 with a molecular weight of approximately 219.24 g/mol. Its unique substitution pattern enhances lipophilicity, facilitating interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to modulation of enzyme activity and cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate that it exhibits moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

Research has indicated that the compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as HeLa and K562. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.7 |

| K562 | 14.9 |

Case Studies

-

Anticancer Mechanism

A study explored the effects of this compound on HeLa cells, revealing that the compound induced apoptosis through both extrinsic and intrinsic signaling pathways. This was evidenced by increased levels of caspases and changes in mitochondrial membrane potential, indicating a robust mechanism for inducing cell death in cancerous cells . -

Antimicrobial Efficacy

A comparative analysis demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics against certain strains of bacteria, suggesting its potential as a lead compound for drug development in combating resistant bacterial infections .

Properties

IUPAC Name |

methyl 5-methyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-5-4-6-10(7-8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIHYFLKVBFSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.